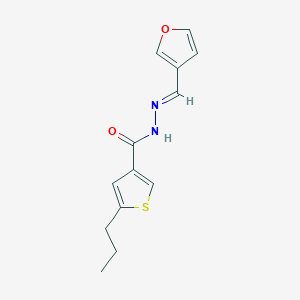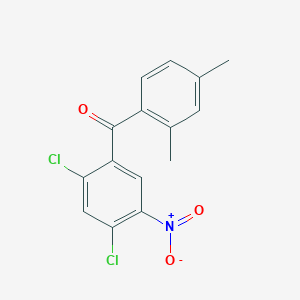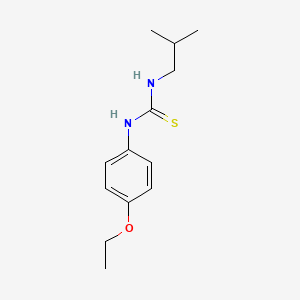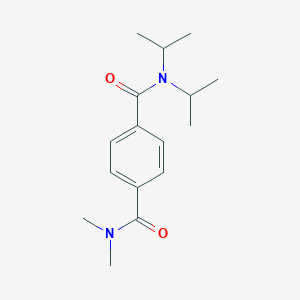
N'-(3-furylmethylene)-5-propyl-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-furylmethylene)-5-propyl-3-thiophenecarbohydrazide, commonly known as FPTH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FPTH has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
FPTH exerts its inhibitory effects on HATs by binding to a specific site on the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the acetylation of histones and subsequent changes in gene expression.
Biochemical and Physiological Effects:
In addition to its effects on HATs, FPTH has been found to possess various other biochemical and physiological effects. These include the inhibition of protein tyrosine phosphatases (PTPs), which play a critical role in the regulation of cellular signaling pathways. FPTH has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPTH in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, FPTH has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the investigation of FPTH. One area of interest is the development of FPTH analogs with improved solubility and potency. Another area of interest is the investigation of FPTH's effects on other enzymes and signaling pathways, which could lead to the discovery of new therapeutic targets. Finally, the use of FPTH in animal models of disease could provide valuable insights into its potential clinical applications.
Synthesis Methods
FPTH can be synthesized using a simple and efficient method. The starting materials, 3-thiophenecarbohydrazide and 3-furaldehyde, are reacted in the presence of propionic acid and acetic anhydride to yield FPTH. The yield of the reaction is typically high, and the purity of the final product can be easily confirmed using various analytical techniques.
Scientific Research Applications
FPTH has been used in various scientific research applications, including the study of histone acetyltransferases (HATs). HATs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. FPTH has been found to inhibit the activity of HATs, making it a potential therapeutic agent for the treatment of HAT-related diseases.
properties
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-3-12-6-11(9-18-12)13(16)15-14-7-10-4-5-17-8-10/h4-9H,2-3H2,1H3,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGWNVCMBBUARU-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)

![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)

![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)

![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)

![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)

![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)
